2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Description
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 944709-42-6) is a brominated heterocyclic compound with the molecular formula C₅H₂Br₂N₄ and a molecular weight of 277.90 g/mol . Its structure consists of a pyrazine ring fused with a [1,2,4]triazole moiety, with bromine substituents at positions 6 and 8 (equivalent to positions 2 and 6 in the pyrazine numbering system). This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for nucleophilic aromatic substitution (SNAr) reactions due to the high reactivity of bromine as a leaving group . It is stored under inert conditions at 2–8°C and exhibits moderate toxicity, with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Properties
IUPAC Name |
2,6-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJUHIQABQGBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromopyrazine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves the inhibition of key enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
This analog (C₅H₃ClN₄) replaces bromine with chlorine at position 7. While structurally similar, chlorine’s lower electronegativity and weaker leaving-group ability reduce its reactivity in SNAr reactions compared to bromine. For example, in reactions with amines, 8-chloro derivatives require harsher conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields . Additionally, its melting point (165–166°C) is lower than that of the dibromo analog, reflecting differences in molecular packing and intermolecular forces .
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Monosubstitution at position 6 (CAS: 1233026-51-1) simplifies regioselectivity in subsequent reactions. However, the single bromine atom limits its utility in constructing complex architectures compared to the dibromo derivative, which allows sequential substitution at two positions .
Core Heterocycle Modifications
[1,2,4]Triazolo[1,5-a]pyrimidine
Replacing the pyrazine ring with pyrimidine (C₅H₃N₅) introduces a nitrogen atom at position 3 of the six-membered ring. This structural isomer of purines exhibits distinct biological activity, including antiviral, antibacterial, and antitumor properties . The pyrimidine core also alters acidity, with reported pKa values of 24.6–34.6 for deprotonation, influencing organometallic reagent formation and reactivity .
[1,2,4]Triazolo[4,3-a]pyrazine
This positional isomer shifts the triazole fusion to the pyrazine ring’s 4,3-a position. Such changes significantly affect electronic properties and binding interactions. For instance, SNAr reactions on 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with amines achieve yields of 73–99% under mild conditions (PEG400, 120°C, 5 minutes), highlighting enhanced reactivity compared to the 1,5-a fused analogs .
Saturated Derivatives: Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Hydrogenation of the pyrazine ring (C₅H₈N₄) increases solubility and reduces planarity, which improves bioavailability. For example, tetrahydro derivatives linked to triazoles demonstrate potent antifungal activity (e.g., compound 27aa in ) with low hERG inhibition and hepatotoxicity, making them superior candidates for drug development compared to the fully aromatic dibromo compound .
Reactivity in Nucleophilic Substitutions
The dibromo compound’s dual bromine substituents enable sequential functionalization. For example, in -dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes selective substitution with 1H-pyrazol-4-amine to yield 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine in 87% yield. Chlorinated analogs, in contrast, require stoichiometric excesses of nucleophiles or prolonged reaction times .
Data Tables
Table 1: Comparative Properties of Selected Triazolo-Pyrazine Derivatives
Table 2: SNAr Reaction Efficiency Comparison
| Substrate | Leaving Group | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | Cl | PEG400, 120°C, 5 min | 73–99 | |
| 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | Br | DMF, 95°C, 18 h | 87 |
Biological Activity
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings based on various studies.
- Molecular Formula : C5H2Br2N4
- Molecular Weight : 277.9 g/mol
- CAS Number : 944709-42-6
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : It has been identified as an inhibitor of Janus kinase 1 and 2 (JAK1 and JAK2), which are critical in the signaling pathways involved in immune response and inflammation. This inhibition suggests potential therapeutic applications in autoimmune diseases and certain cancers.
- Cellular Effects : The compound influences cellular signaling pathways by modulating insulin signaling, enhancing insulin sensitivity, and promoting glucose uptake in cells. This effect has implications for metabolic disorders like diabetes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 0.98 ± 0.08 µM
- MCF-7: 1.05 ± 0.17 µM
- HeLa: 1.28 ± 0.25 µM
These values indicate significant potency in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
The compound's ability to inhibit JAK1 and JAK2 also positions it as a potential anti-inflammatory agent. By modulating immune responses, it could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Prodrug Development :
A study focused on developing prodrugs for colon-restricted delivery using a triazolopyrazine scaffold demonstrated enhanced therapeutic indices for targeting gastrointestinal conditions. The prodrug exhibited significant accumulation in colonic tissues compared to systemic circulation, indicating a favorable pharmacokinetic profile for localized treatment . -
Molecular Docking Studies :
Molecular docking studies revealed that this compound could effectively bind to the active sites of key kinases involved in cancer signaling pathways. This binding affinity supports its role as a promising candidate for targeted cancer therapies .
Tables of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
